6-Methyl-1H-indole-2-carbonitrile CAS 1513412-80-0 properties
6-Methyl-1H-indole-2-carbonitrile CAS 1513412-80-0 properties
Title: Technical Whitepaper on 6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0): Synthesis, Properties, and Applications in Epigenetic Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for discovering novel therapeutics. 6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0) is a highly specialized, synthetically versatile building block. Characterized by its electron-rich indole core, a para-methyl substitution (relative to the nitrogen), and an electron-withdrawing C2-nitrile group, this compound offers unique electronic and steric properties.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical data and advanced synthetic utility. This whitepaper details the core properties of 6-Methyl-1H-indole-2-carbonitrile, validates its synthetic protocols, and explores its critical role in the development of spiro-condensed azetidine derivatives—potent inhibitors of the oncogenic Menin-MLL1 epigenetic interaction [1].
Physicochemical Properties & Specifications
To ensure reproducibility and reliability in downstream assays, establishing a strict quality control baseline is paramount. The following table summarizes the validated physicochemical properties and standard handling specifications for 6-Methyl-1H-indole-2-carbonitrile [2][3].
| Property | Specification / Value |
| Chemical Name | 6-Methyl-1H-indole-2-carbonitrile |
| CAS Registry Number | 1513412-80-0 |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| SMILES String | N#CC1=CC=2C=CC(=CC2N1)C |
| Purity Standard | ≥ 98% (typically verified via HPLC/LC-MS) |
| Storage Conditions | Sealed in a dry environment, 2–8 °C, inert atmosphere |
| Shipping Conditions | Room temperature (continental US); may vary internationally |
| Functional Groups | Indole core, Cyanide/Nitrile, Aryl methyl |
Note: The presence of the C2-nitrile significantly lowers the pKa of the indole N-H compared to unsubstituted indole, making it more amenable to deprotonation and subsequent N-alkylation or N-acylation under mild basic conditions.
Mechanistic Pathway & Synthesis Workflow
The primary route to synthesize 6-Methyl-1H-indole-2-carbonitrile relies on the dehydration of its corresponding primary amide, 6-methyl-1H-indole-2-carboxamide (CAS 893730-34-2). Phosphorus oxychloride (POCl₃) acts as the dehydrating agent.
Causality & Logic: POCl₃ is selected over milder dehydrating agents (like Burgess reagent) due to the robust stability of the indole-2-carboxamide. POCl₃ attacks the amide carbonyl oxygen, generating a Vilsmeier-type chloriminium intermediate. The subsequent elimination of dichlorophosphate (PO₂Cl₂⁻) and a proton irreversibly drives the formation of the thermodynamically stable nitrile.
Caption: Mechanistic workflow for the POCl3-mediated dehydration of indole-2-carboxamide to carbonitrile.
Protocol 1: Dehydration Synthesis of CAS 1513412-80-0
This protocol is adapted from validated patent literature for spiro-azetidine derivative synthesis [1].
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Preparation: Suspend 6-methyl-1H-indole-2-carboxamide (1.00 g, 5.74 mmol) in a dry, argon-purged round-bottom flask.
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Reagent Addition: Dropwise, add phosphorus oxychloride (POCl₃, 2.68 mL, 28.7 mmol, ~5 eq). Caution: POCl₃ is highly reactive with moisture; perform in a fume hood.
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Thermal Activation: Heat the reaction mixture to 80 °C and maintain stirring for 16 hours. The extended time ensures complete conversion of the sterically hindered amide.
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Concentration: Remove excess POCl₃ under reduced pressure (vacuum distillation).
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Neutralization & Workup: Carefully suspend the crude residue in ice-cold water. Basify the aqueous layer using solid potassium carbonate (K₂CO₃) until pH ~8-9 is reached.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target nitrile.
Downstream Applications: Epigenetic Drug Discovery
6-Methyl-1H-indole-2-carbonitrile is a critical intermediate in the synthesis of Menin-MLL1 interaction inhibitors [1].
Biological Context: Menin is a scaffold protein that binds to MLL1 (Mixed Lineage Leukemia 1). In MLL-rearranged leukemias and certain solid tumors (e.g., ER-positive breast cancer, prostate cancer), the Menin-MLL1 complex acts as an oncogenic driver by upregulating HOXA9 and MEIS1 gene expression. Disrupting this protein-protein interaction (PPI) is a highly validated therapeutic strategy. The 6-methylindole core fits precisely into the hydrophobic pocket of Menin, while the nitrile group serves as a vector for further spiro-azetidine functionalization.
Caption: Disruption of the oncogenic Menin-MLL1 epigenetic complex by indole-derived inhibitors.
Protocol 2: N-Boc Protection for Downstream Functionalization
To utilize the C2-nitrile in subsequent coupling reactions (e.g., reduction to an amine or cross-coupling), the indole N-H must first be protected to prevent unwanted side reactions.
Causality & Logic: We utilize Di-tert-butyl dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-Boc-pyridinium intermediate. This overcomes the inherently low nucleophilicity of the indole nitrogen, which is further deactivated by the electron-withdrawing C2-nitrile.
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Dissolution: Dissolve 6-methyl-1H-indole-2-carbonitrile (900 mg, 5.76 mmol) in anhydrous acetonitrile (20.0 mL) under an argon atmosphere.
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Catalyst Addition: Add DMAP (106 mg, 0.86 mmol, ~0.15 eq).
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Protection: Add Boc₂O (1.51 g, 6.92 mmol, 1.2 eq) in one portion at room temperature.
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Reaction: Stir the solution at room temperature for 64 hours. Self-validation step: Monitor via TLC (Hexanes:EtOAc) or LC-MS to ensure the disappearance of the starting material mass (m/z 157 [M+H]+) and appearance of the Boc-protected mass.
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Quench & Extraction: Quench the reaction with distilled water (20 mL). Extract with ethyl acetate (3 x 20 mL).
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Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate to yield tert-butyl 2-cyano-6-methyl-1H-indole-1-carboxylate.
Trustworthiness & Laboratory Safety (E-E-A-T)
When handling 6-Methyl-1H-indole-2-carbonitrile and its precursors, strict adherence to self-validating analytical systems is required:
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Identity Verification: Always confirm the structure of the received or synthesized batch using ¹H NMR (DMSO-d6 or CDCl₃). Look for the characteristic singlet of the C6-methyl group (~2.4 ppm) and the distinct C3-aromatic proton of the indole core.
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Toxicity Profile: Nitrile-containing compounds can be hazardous if ingested or inhaled due to potential in vivo cyanide release, though indole-nitriles are generally stable. Handle exclusively in Class II biological safety cabinets or chemical fume hoods.
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Reagent Handling: POCl₃ (used in Protocol 1) is corrosive and reacts violently with water, evolving HCl gas. Ensure all glassware is oven-dried.
References
- Title: Spiro condensed azetidine derivatives as inhibitors of the menin-MLL1 interaction (WO2017207387A1)
